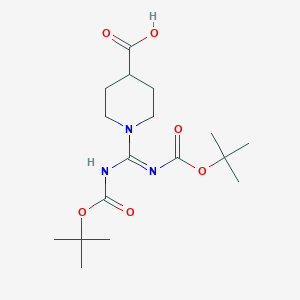
1-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a carboxylic acid group and a bis(tert-butoxycarbonyl)carbamimidoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-carboxylic acid, which undergoes protection of the amine group using tert-butoxycarbonyl (Boc) groups. This is followed by the introduction of the carbamimidoyl group through a series of reactions involving reagents such as carbodiimides and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine ring and Boc protection but lacks the carbamimidoyl group.
1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester: An ester derivative with similar protective groups.
Uniqueness
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is unique due to the presence of both the bis(tert-butoxycarbonyl)carbamimidoyl group and the piperidine-4-carboxylic acid structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H29N3O6 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H29N3O6/c1-16(2,3)25-14(23)18-13(19-15(24)26-17(4,5)6)20-9-7-11(8-10-20)12(21)22/h11H,7-10H2,1-6H3,(H,21,22)(H,18,19,23,24) |
InChI-Schlüssel |
OWKXYOAEYHHLCN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCC(CC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



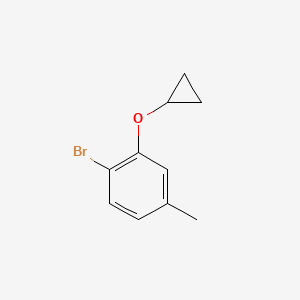
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)

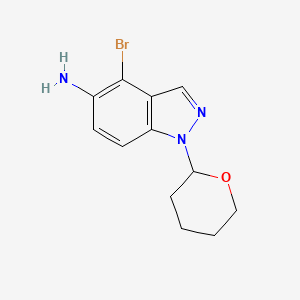

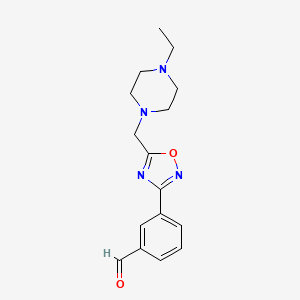
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
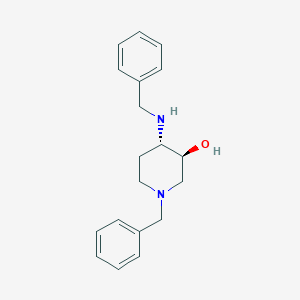




![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
